molecular formula C6H3BrClN3 B1524932 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine CAS No. 1032650-41-1

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine

Numéro de catalogue: B1524932
Numéro CAS: 1032650-41-1
Poids moléculaire: 232.46 g/mol
Clé InChI: MSHYYIJDYMVONW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of bromine and chlorine atoms on a pyrrolopyrimidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine typically involves halogenation reactions of pyrrolopyrimidine derivatives. One common method includes the bromination and chlorination of 5H-pyrrolo[3,2-D]pyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable halogenating agent, such as bromine or chlorine gas, and a catalyst to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the halogenated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further utilized in different applications.

Applications De Recherche Scientifique

Medicinal Chemistry

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is primarily recognized for its potential applications in drug development:

  • Anticancer Activity : The compound has shown promise as an anticancer agent. Studies indicate it may inhibit tumor cell proliferation and metastasis, making it a candidate for further exploration in cancer therapies .
  • Mechanism of Action : Preliminary data suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Specific interactions with DNA gyrase and RNA polymerase have been noted, which are critical for bacterial growth inhibition.

Organic Synthesis

The unique structural features of this compound make it valuable as a building block in organic synthesis:

  • Intermediate for Complex Molecules : It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are essential in medicinal chemistry research.
  • Functionalization Potential : The presence of halogen substituents (bromine and chlorine) provides opportunities for further functionalization, enhancing its utility in developing targeted therapeutics.

Antiproliferative Studies

Research has demonstrated significant antiproliferative activities of halogenated pyrrolo[3,2-D]pyrimidines against various cancer cell lines:

CompoundCell LineIC50 (µg/ml)Mechanism
This compoundMDA-MB-231Not specifiedInduces G2/M cell cycle arrest
7-Bromo-2,4-dichloro derivativeMCF71.7Cytotoxic effects compared to doxorubicin (26.1 µg/ml)
7-Bromo-2,4-dichloro derivativeHePG28.7Anticancer activity

These studies highlight the compound's potential to act as an effective cancer therapeutic agent through its ability to induce cell cycle arrest and apoptosis in tumor cells .

Further investigations have identified the compound's role as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis and tumor growth inhibition. This mechanism underscores its relevance in cancer research and therapeutic development.

Mécanisme D'action

The mechanism by which 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine exerts its effects involves the inhibition of specific kinases. By binding to the active sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cell growth and proliferation. The molecular targets and pathways involved include various signaling pathways that regulate cell cycle progression and apoptosis.

Comparaison Avec Des Composés Similaires

  • 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine

  • 5H-Pyrrolo[3,2-D]pyrimidine

Activité Biologique

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer and antibacterial properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C6H3BrClN3\text{C}_6\text{H}_3\text{BrClN}_3 and a molecular weight of 232.47 g/mol. The presence of bromine and chlorine substituents at specific positions on the pyrrolo ring enhances its chemical reactivity and biological activity.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its potential as a kinase inhibitor, showing promising results in inhibiting key enzymes involved in cancer progression.

  • Case Study: A derivative exhibited IC50_{50} values ranging from 29 to 59 µM against different cancer cell lines, with one compound demonstrating significant inhibition of EGFR and CDK2 enzymes at IC50_{50} values between 40 to 204 nM, comparable to established inhibitors like sunitinib .

Antibacterial Activity

The compound also shows potential as an antibacterial agent. It has been reported to interact with bacterial enzymes such as DNA gyrase and RNA polymerase, disrupting essential processes in bacterial growth.

  • Mechanism of Action: By binding to DNA gyrase, the compound prevents the enzyme from facilitating DNA replication, leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals how variations in substituents affect their biological properties.

Compound NameSimilarityUnique Features
6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine0.74Different halogen positioning affecting reactivity
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine0.75Presence of dichloride alters electronic properties
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine0.75Different ring structure leading to varied activity
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine0.72Methyl group introduces steric hindrance

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of bromoacetaldehyde with ethyl cyanoacetate followed by cyclization steps to yield high-purity products .

In Vitro Studies

In vitro evaluations have demonstrated that certain derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests a potential therapeutic application in cancer treatment .

In Silico Studies

Molecular docking studies have been employed to predict binding interactions between the compound and its biological targets. These studies provide insights into the mechanisms underlying its anticancer and antibacterial activities .

Propriétés

IUPAC Name

7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYYIJDYMVONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680932
Record name 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032650-41-1
Record name 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (100 mg, 0.5 mmol) and 6 mL of POCl3 under argon was warmed at 115° C. After 3 hours, the mixture was cooled to room temperature and poured over 300 mL of ice, stirred, made basic with potassium carbonate and extracted with EtOAc. The combined organic layers were dried, filtered, and concentrated in vacuo to provide 101 mg (93%) of the desired 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine as beige solid which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (100 mg), tetrahydrofuran (5 mL) was added, and N-bromosuccinimide (116 mg) was further added thereto, followed by stirring for 1 hour. After completion of the reaction, the reaction mixture was mixed with ethyl acetate and washed with water. The washed mixture was dried over anhydrous sodium sulfate, and filtered and distilled under reduced pressure to obtain the title compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine
Reactant of Route 2
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine
Reactant of Route 3
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine
Reactant of Route 5
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine
Reactant of Route 6
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.